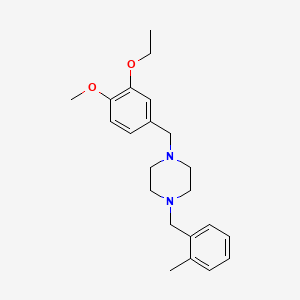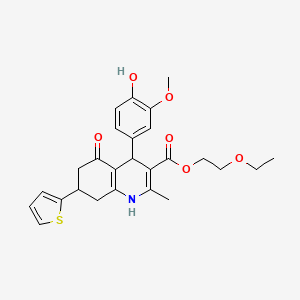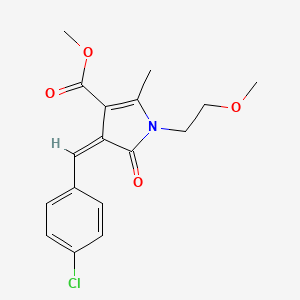
1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of ethoxy and methoxy groups attached to a phenyl ring, which is further connected to a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine typically involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with 2-methylbenzylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-[(3,4-dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine
- 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine
- 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine
Uniqueness
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the piperazine ring provides a distinct profile that sets it apart from other similar compounds.
特性
分子式 |
C22H30N2O2 |
|---|---|
分子量 |
354.5 g/mol |
IUPAC名 |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H30N2O2/c1-4-26-22-15-19(9-10-21(22)25-3)16-23-11-13-24(14-12-23)17-20-8-6-5-7-18(20)2/h5-10,15H,4,11-14,16-17H2,1-3H3 |
InChIキー |
OGKCFJRQTWGFOQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6,8-dimethyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11637826.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11637833.png)
![14-butylsulfanyl-13-methyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11637844.png)
![(5E)-1-(2,3-dimethylphenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637853.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11637863.png)

![3-(3-Bromophenyl)-2-(prop-2-EN-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11637872.png)

![4,6-dimethyl-2-oxo-1-{[(1E)-thien-2-ylmethylene]amino}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11637882.png)
![Dimethyl 5-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11637883.png)

![5-[(2,4-Dichlorophenyl)amino]-3-phenyl-2-[(phenylsulfonyl)methyl]-1,2,4-thiadiazol-2-ium](/img/structure/B11637904.png)
![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637906.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]butanamide](/img/structure/B11637921.png)
